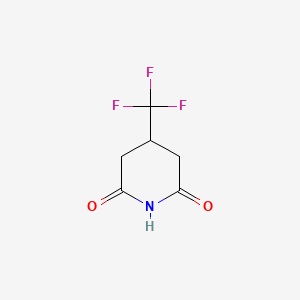

4-(Trifluoromethyl)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h3H,1-2H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVZSZLUUIIINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280045 |

Source

|

| Record name | 4-(Trifluoromethyl)-2,6-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356518-29-1 |

Source

|

| Record name | 4-(Trifluoromethyl)-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356518-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-2,6-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Frontier of Drug Discovery: A Technical Guide to the Sourcing and Safe Handling of 3-(4-AMINO-1-OXO-1,3-DIHYDRO-ISOQUINOLIN-2-YLMETHYL)-4-FLUORO-BENZOIC ACID (CAS 356518-29-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Challenge of Novel Compound Research

In the dynamic landscape of pharmaceutical research and development, scientists frequently encounter novel chemical entities that hold the promise of therapeutic breakthroughs. 3-(4-AMINO-1-OXO-1,3-DIHYDRO-ISOQUINOLIN-2-YLMETHYL)-4-FLUORO-BENZOIC ACID (CAS 356518-29-1) represents such a frontier compound. Its intricate structure, combining a fluorinated benzoic acid moiety with an amino-isoquinolinone core, suggests a potential for unique pharmacological activity. However, its novelty also presents a significant challenge: a lack of readily available safety data and established supply chains.

Part 1: Hazard Assessment by Analogy

In the absence of a specific SDS for CAS 356518-29-1, a prudent and scientifically sound approach is to assess the potential hazards by examining its constituent chemical functionalities. This method allows for an informed, albeit conservative, estimation of the compound's toxicological and physical hazards.

The 4-Fluorobenzoic Acid Moiety

The presence of a 4-fluorobenzoic acid substructure suggests certain characteristic hazards. Compounds in this class are typically crystalline solids.[1]

-

Irritation: 4-Fluorobenzoic acid is known to cause skin and serious eye irritation.[2][3] Inhalation may also lead to respiratory irritation.[3][4] Direct contact should be avoided, and appropriate personal protective equipment (PPE) is essential.[5]

-

Toxicity: While not always acutely toxic, some fluorinated benzoic acids can be harmful if swallowed.[6]

-

Reactivity: These compounds are generally stable but may react with strong oxidizing agents and strong acids.[5]

The 4-Aminobenzyl Functional Group

The aminobenzyl group introduces additional potential hazards that must be considered.

-

Sensitization: Amines, in general, can be skin sensitizers, and some aminobenzyl derivatives may cause an allergic skin reaction.[7]

-

Toxicity: 4-Aminobenzyl alcohol, a related compound, is harmful if swallowed and may cause respiratory irritation.[7][8] Some aromatic amines are suspected of causing cancer.[7][9]

-

Methemoglobinemia: Aromatic amines can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[9]

The 1-Oxo-1,3-dihydroisoquinoline Core

The isoquinolinone core is a common scaffold in medicinal chemistry. While many derivatives are well-tolerated, the fundamental structure carries potential risks.

-

General Toxicity: Some isoquinoline derivatives can be harmful if swallowed, and cause skin and eye irritation.[10][11]

-

Reactivity: The lactam functionality within the isoquinolinone ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The overall reactivity will be influenced by the substituents on the ring system.

Synthesizing the Hazard Profile

Based on the analysis of its components, it is prudent to treat 3-(4-AMINO-1-OXO-1,3-DIHYDRO-ISOQUINOLIN-2-YLMETHYL)-4-FLUORO-BENZOIC ACID as a compound that is:

-

A possible skin sensitizer.[7]

-

Suspected of having long-term toxicity, including potential carcinogenicity, due to the aromatic amine functionality.[7][9]

This conservative hazard assessment should guide all handling, storage, and disposal procedures.

Part 2: Risk Mitigation and Safe Handling Protocol for Novel Compounds

When working with a novel compound like CAS 356518-29-1, a multi-layered approach to safety is paramount, beginning with engineering controls and supplemented by rigorous work practices and appropriate PPE.[1] The following protocol is designed as a self-validating system to ensure the highest level of safety.

Engineering Controls

-

Primary Containment: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a powder-coated balance enclosure to prevent inhalation of airborne particles.[1]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1] | To prevent skin contact with the potentially irritating and sensitizing compound. Check manufacturer's data for solvent compatibility and breakthrough times. |

| Eye Protection | Chemical safety goggles or a full-face shield.[12] | To protect the eyes from splashes or airborne particles. A face shield is recommended when there is a significant splash risk. |

| Body Protection | A fully fastened laboratory coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | An N95 or higher-rated respirator should be available for use in situations where engineering controls may not be sufficient, such as during a spill cleanup outside of a fume hood.[1] | To prevent the inhalation of fine particles. |

Experimental Workflow: A Step-by-Step Guide

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the compound to its final disposal.

Step 1: Pre-Experiment Preparation

-

Designated Area: Establish a designated area within the laboratory for the handling of the novel compound. This area should be clearly marked.

-

Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, vials, and solvents, within the chemical fume hood before introducing the compound.

-

Don PPE: Put on all required PPE before entering the designated handling area.

Step 2: Weighing and Solution Preparation

-

Tare Container: Tare a sealed container (e.g., a vial with a cap) on the analytical balance.

-

Transfer Compound: Within the fume hood, carefully transfer the desired amount of the solid compound to the tared container.

-

Seal and Weigh: Securely seal the container before removing it from the fume hood to weigh.

-

Dissolution: Return the sealed container to the fume hood. Add the desired solvent to the container and mix to dissolve.

Step 3: Post-Handling Procedures

-

Decontamination: Wipe down all surfaces within the designated area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

-

Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.[13]

Waste Disposal

-

Solid Waste: All contaminated solid waste, including gloves, weighing paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.

-

Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste bottle.

-

Compliance: Adhere to all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Caption: Workflow for Safe Handling of Novel Compounds

Part 3: Sourcing and Procurement of CAS 356518-29-1

Given that CAS 356518-29-1 is not a commercially available, off-the-shelf chemical, researchers will need to engage with a custom synthesis provider. Selecting the right partner is critical to the success of the research project.

Identifying a Custom Synthesis Partner

Look for a custom synthesis company with the following attributes:

-

Expertise and Experience: The company should have a proven track record in synthesizing complex organic molecules, particularly heterocyclic compounds and those requiring multi-step syntheses.[14]

-

Quality and Purity: The provider must have robust analytical capabilities to ensure the identity and purity of the final compound. This includes techniques like NMR, LC-MS, and HPLC.[15]

-

Scalability: The ability to scale production from milligrams to kilograms is important for supporting projects from initial screening through to preclinical development.[16]

-

Communication and Project Management: A dedicated project manager and transparent communication are essential for a successful collaboration.[14]

Several companies specialize in custom chemical synthesis for the pharmaceutical and biotechnology industries, including Sarchem Labs, Taros Chemicals, Polysciences, BOC Sciences, and PureSynth.[14][15][16][17][18]

The Custom Synthesis Workflow

The process of custom synthesis typically follows these steps:

-

Initial Inquiry and Confidentiality Agreement: The researcher provides the chemical structure, desired quantity, and purity requirements to the synthesis company under a confidentiality agreement.

-

Feasibility Assessment and Quotation: The company's chemists will assess the synthetic route and provide a detailed quotation, including estimated timelines and costs.

-

Project Initiation: Upon agreement, the project is initiated.

-

Synthesis and Analysis: The company will perform the synthesis, with regular progress updates provided to the client.

-

Quality Control and Documentation: The final product is rigorously tested to meet the agreed-upon specifications. A Certificate of Analysis (CoA) is provided with the shipment.

-

Delivery: The compound is securely packaged and shipped to the researcher.

Caption: Custom Synthesis Workflow

Conclusion: Advancing Research with Diligence and a Commitment to Safety

The exploration of novel chemical entities like 3-(4-AMINO-1-OXO-1,3-DIHYDRO-ISOQUINOLIN-2-YLMETHYL)-4-FLUORO-BENZOIC ACID is fundamental to the advancement of medicine. While the absence of established safety data and supply chains presents challenges, these can be overcome through a methodical and safety-conscious approach. By employing hazard assessment by analogy, adhering to stringent handling protocols, and partnering with reputable custom synthesis providers, researchers can unlock the potential of these molecules while ensuring the safety of themselves and their colleagues. This commitment to scientific integrity and a culture of safety will ultimately pave the way for the next generation of therapeutic innovations.

References

- Sarchem Labs. (2024, August 21). Chemical Synthesis Company for Custom Chemical Solutions.

- University of California, Riverside. Lab Safety.

- Taros Chemicals. Custom Synthesis Service for your key compounds.

- Polysciences, Inc. Custom Synthesis Services | Specialty Chemicals.

- Biocompare. Chemical Synthesis Services.

- PureSynth. High Purity Chemical Synthesis Solutions for Industries.

- Open Textbook Publishing. (n.d.).

- Benchchem. (2025). A Guide to the Safe Handling and Management of Novel Research Compounds.

- Harvey Mudd College Department of Chemistry. (2015, October 29).

- Apollo Scientific. (2015, April 16).

- Purdue University Environmental Health and Safety. Unknown Chemicals.

- Reddit. (2022, May 17).

- National Center for Biotechnology Information. (n.d.).

- Carl ROTH. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluorobenzoic Acid | 456-22-4.

- Saltegra. (2025, June 19). Chemical Hazard Assessment Process Safety Guide | USA.

- ACS Publications. (2025, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned.

- University of California, Santa Barbara. Novel Chemicals with Unknown Hazards SOP.

- Australia Pacific LNG. (2016, May 26). 4-Fluorobenzoic Acid.

- Apollo Scientific. (2023, July 5).

- PubChem. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973.

- Fisher Scientific. (2010, August 25).

- ChemicalBook. (2026, January 17).

- Santa Cruz Biotechnology.

- PubChem. 4-Aminobenzyl alcohol | C7H9NO | CID 69331.

- Sigma-Aldrich. (2017, November 15).

- Fisher Scientific. (2011, May 17).

- Sigma-Aldrich. (2025, October 7).

- TCI Chemicals. (2025, September 8).

- PMC. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- AK Scientific, Inc. 1-Phenyl-3,4-dihydroisoquinoline.

- PMC. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)

- PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- MDPI. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Google Patents. (2015, April 23).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Fluorobenzoic Acid | 456-22-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. aplng.com.au [aplng.com.au]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. canbipharm.com [canbipharm.com]

- 11. aksci.com [aksci.com]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 15. polysciences.com [polysciences.com]

- 16. pure-synth.com [pure-synth.com]

- 17. sarchemlabs.com [sarchemlabs.com]

- 18. biocompare.com [biocompare.com]

Electronic & Synthetic Properties of the 4-Trifluoromethyl Glutarimide Scaffold

Technical Whitepaper | Version 1.0

Executive Summary

The glutarimide ring (piperidine-2,6-dione) is the pharmacophore defining the class of E3 ligase modulators known as IMiDs (Immunomodulatory Imide Drugs) and CELMoDs. While the C3-position has been exhaustively explored (e.g., Thalidomide, Lenalidomide), the C4-position represents a critical "exit vector" for next-generation degraders.

Introduction of a trifluoromethyl (-CF

-

Metabolic Shielding: Blocks cytochrome P450-mediated oxidation at the typically labile C4/C5 sites.

-

Conformational Locking: The bulky -CF

group ( -

Electronic Modulation: Exerts a through-bond inductive effect (-I), subtly modulating the acidity of the imide N-H without abolishing its hydrogen-bond donor capability.

Part 1: Electronic & Steric Landscape[1]

Inductive Effects and pKa Modulation

The glutarimide N-H is the critical hydrogen bond donor for the tri-tryptophan pocket (Trp380, Trp386, Trp400) in CRBN.

-

Unsubstituted Glutarimide pKa: ~11.2 – 11.7.

-

4-CF

Effect: The -CF -

Result: The pKa is estimated to drop by 0.5 – 0.8 units (pKa

10.5 – 10.8). This increases the acidity slightly, potentially strengthening the H-bond to the backbone carbonyl of the target protein, while remaining sufficiently neutral at physiological pH to cross cell membranes.

Conformational "Locking"

The glutarimide ring exists in a dynamic equilibrium between twisted-boat and half-chair conformers.

-

Steric Bulk: The trifluoromethyl group is significantly larger than hydrogen (Van der Waals volume

42.6 Å -

Equatorial Preference: To minimize 1,3-diaxial interactions, the 4-CF

group strongly favors the equatorial position. -

Impact: This locks the ring pucker. If the specific CRBN pocket prefers this pucker, affinity increases due to pre-organization (lower

).

Metabolic Stability

The C4 and C5 methylenes of the glutarimide ring are "soft spots" for oxidative metabolism (hydroxylation). Substitution with -CF

-

Eliminates C4-H abstraction.

-

Sterically hinders the adjacent C5 position.

-

Increases overall lipophilicity (LogP), which must be balanced against the metabolic stability gains.

Part 2: Visualizing the Logic (SAR Pathway)

The following diagram illustrates the causal relationship between the 4-CF3 modification and biological outcomes.

Caption: Mechanistic flow of 4-CF3 substitution effects on glutarimide pharmacokinetics and pharmacodynamics.

Part 3: Synthetic Access & Protocols[2][3]

Synthesizing the 4-CF

Synthetic Workflow Diagram

Caption: Scalable synthesis of the racemic 4-CF3 glutarimide core.

Protocol A: Scalable Synthesis (The Anhydride Method)

Context: This method is preferred for generating gram-scale quantities of the racemic core for linker attachment or initial SAR.

Materials:

-

3-(Trifluoromethyl)glutaric acid (CAS: 1121-89-7 precursors)

-

Acetic Anhydride (Ac

O) -

Urea

-

Toluene (solvent)

Step-by-Step Methodology:

-

Anhydride Formation:

-

Charge a round-bottom flask with 3-(trifluoromethyl)glutaric acid (1.0 equiv) and acetic anhydride (3.0 equiv).

-

Reflux at 140°C for 3 hours. Monitor by TLC (disappearance of acid).

-

Concentrate in vacuo to remove excess Ac

O. The residue is the crude anhydride.

-

-

Imide Formation (Melt Method):

-

Mix the crude anhydride intimately with Urea (1.2 equiv).

-

Heat the mixture to 160–170°C in an open vessel (to allow CO

and NH -

Critical Control Point: Ensure temperature does not exceed 180°C to prevent decomposition of the CF

group or charring.

-

-

Workup & Purification:

-

Cool to room temperature.

-

Triturate the solid with water to remove unreacted urea.

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

-

Protocol B: pKa Determination (Spectrophotometric)

Context: Determining the precise electronic shift caused by the CF

Methodology:

-

Preparation: Prepare a 50

M stock solution of the 4-CF -

Buffer System: Use a "Universal Buffer" (citric acid, KH

PO -

Measurement:

-

Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

-

The glutarimide anion (deprotonated) typically shows a bathochromic shift or intensity change compared to the neutral form.

-

-

Calculation: Plot Absorbance (

) vs. pH. Fit the curve to the Henderson-Hasselbalch equation to extract pKa.-

Validation: Compare against unsubstituted glutarimide (Reference Standard, pKa ~11.4).

-

Part 4: Data Summary & Biological Implications

Table 1: Comparative Properties of Glutarimide Variants[4]

| Property | Unsubstituted Glutarimide | 3-Fluoro Glutarimide | 4-CF | Impact on Drug Design |

| pKa (Imide NH) | 11.4 | ~10.0 | ~10.7 | Balanced acidity; good permeability. |

| LogP | -0.7 | -0.5 | +0.4 | Improved lipophilicity/membrane crossing. |

| Metabolic Stability | Low (C4/C5 oxidation) | Moderate | High | Blocks primary metabolic soft spot. |

| Ring Conformation | Flexible | Semi-rigid | Locked | Reduces entropy loss upon binding. |

| C-H Bond Dissociation | ~95 kcal/mol (C4-H) | ~92 kcal/mol (C3-H) | 116 kcal/mol (C-F) | Resistance to radical attack/oxidation. |

Biological Relevance to Cereblon (CRBN)

The 4-CF

-

Enantioselectivity: The (3S, 4R) diastereomer of 4-CF

-thalidomide has been shown to be configurationally stable and biologically active. -

Racemization: Unlike C3-H, which is acidic and leads to rapid racemization of thalidomide (t

~8h), the 4-CF

References

-

Yamamoto, T., et al. (2009). "Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide." Organic & Biomolecular Chemistry. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Foundational text on C-F bond properties and pKa shifts). Link

-

Bartlett, S., & Gilbert, J. (2021). "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." Royal Society of Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. Link

A Technical Guide to the Metabolic Stability of Fluorinated Piperidine-2,6-dione Analogs

Abstract

The piperidine-2,6-dione scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of targeted protein degradation. A critical parameter in the development of these and other drug candidates is their metabolic stability, which dictates their pharmacokinetic profile and overall clinical viability. Strategic fluorination has emerged as a powerful tool for enhancing metabolic stability by blocking sites susceptible to enzymatic degradation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for evaluating and optimizing the metabolic stability of fluorinated piperidine-2,6-dione analogs. We will explore the mechanistic basis for fluorine's metabolic shielding effects, detail validated experimental protocols for assessing stability, and offer insights into data interpretation to guide rational drug design.

The Strategic Imperative of Metabolic Stability

In drug discovery, metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly cleared from the body, leading to a short half-life and poor bioavailability, which may render it therapeutically ineffective. Conversely, an overly stable compound might accumulate, leading to potential toxicity. The goal is to achieve a balanced metabolic profile that ensures sufficient drug exposure at the target site for therapeutic efficacy while allowing for eventual clearance.

The liver is the primary site of drug metabolism, carried out by a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes for Phase I (oxidative) metabolism and various transferases for Phase II (conjugative) metabolism.[2][3] Understanding a compound's stability in the presence of these enzymes is a critical step in the drug development pipeline.[4] Early assessment allows for the identification of metabolic liabilities, or "soft spots," which can then be addressed through chemical modification in a process known as structure-activity relationship (SAR) optimization.

The Role of Fluorine in Mitigating Metabolic Degradation

Fluorine has become an indispensable element in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing at least one fluorine atom.[5][6][7][8] Its strategic incorporation into a drug candidate can profoundly influence its metabolic fate.[9][10] This is primarily achieved by replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond.[9]

2.1 Mechanistic Insights into Fluorine's Shielding Effect

The primary mechanism of metabolic enhancement by fluorine is the blocking of metabolic soft spots . CYP450 enzymes frequently catalyze the hydroxylation of aliphatic or aromatic C-H bonds.[11] These positions are often the most electron-rich and sterically accessible sites on a molecule.

-

Bond Strength: The C-F bond (bond dissociation energy ~110-126 kcal/mol) is significantly stronger than a typical C-H bond (~105 kcal/mol).[11] This higher bond energy presents a greater activation barrier for enzymatic oxidation, effectively rendering the fluorinated position resistant to metabolic attack.[9][11]

-

Electronic Perturbation: As the most electronegative element, fluorine powerfully withdraws electron density from adjacent atoms.[9] This can lower the energy of the highest occupied molecular orbital (HOMO) of an aromatic ring, making it less susceptible to electrophilic attack by the active oxygen species of CYP enzymes.[11] This electronic modulation can also influence the binding affinity of the molecule within the enzyme's active site, potentially reorienting it to protect a different vulnerable position.[11][12]

For piperidine-2,6-dione analogs, common metabolic soft spots include benzylic positions or activated aliphatic C-H bonds on the piperidine ring itself. Introducing fluorine at these sites is a proven strategy to block hydroxylation and extend the compound's in vivo half-life.[5][13]

Visualizing Metabolic Blocking

The following diagram illustrates the principle of using fluorine to block a common metabolic pathway for a hypothetical piperidine-2,6-dione analog.

Caption: Fluorine substitution blocks CYP450-mediated hydroxylation.

Experimental Assessment of Metabolic Stability

The metabolic stability of a compound is experimentally determined by measuring its rate of disappearance when incubated with a preparation of drug-metabolizing enzymes.[14] The two most common in vitro systems used in early drug discovery are liver microsomes and hepatocytes.[3]

3.1 Liver Microsomal Stability Assay

This assay is a high-throughput, cost-effective method primarily used to assess Phase I metabolism.[15][16] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP450 enzymes are located.[15]

Causality Behind Experimental Choices:

-

Test System: Liver microsomes are chosen for their enrichment in CYP enzymes, the primary drivers of Phase I metabolism.[16]

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor required for the catalytic activity of CYP enzymes.[15][17] Incubations performed without NADPH serve as a crucial negative control to distinguish enzymatic degradation from chemical instability.

-

Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analysis due to its high sensitivity, selectivity, and ability to accurately quantify the parent drug in a complex biological matrix.[18][19][20]

Step-by-Step Experimental Protocol: Liver Microsomal Stability

-

Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.[21]

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a working solution of the test compound (e.g., 1 µM final concentration) in a 0.1 M phosphate buffer (pH 7.4).[21]

-

Prepare a solution of the NADPH cofactor (e.g., 1 mM final concentration) in the same buffer.

-

-

Incubation:

-

Pre-warm the test compound solution and the microsomal suspension (e.g., 0.5 mg/mL protein) at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[21]

-

Incubate the mixture at 37°C, typically with gentle shaking.

-

-

Time-Point Sampling & Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

-

Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a compound of known concentration used for normalization).[16] The acetonitrile precipitates the proteins, stopping all enzymatic activity.

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vial for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[22]

-

Data Presentation & Interpretation

The rate of disappearance of the test compound is used to calculate key pharmacokinetic parameters.

| Parameter | Description | Calculation | Significance |

| Half-Life (t½) | The time required for 50% of the compound to be metabolized. | t½ = 0.693 / k | A primary measure of stability; a longer half-life indicates greater stability. |

| Elimination Rate Constant (k) | The slope of the natural log plot of percent remaining versus time. | From linear regression | Quantifies the rate of metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug. | CLint = (k / [protein]) * 1000 | A normalized value used to predict in vivo hepatic clearance.[4] |

3.2 Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a more physiologically relevant environment.[2][23][24]

Causality Behind Experimental Choices:

-

Test System: Cryopreserved primary hepatocytes are used because they retain the metabolic activities of both Phase I and II enzymes, providing a more complete picture of a compound's metabolic fate.[2][25]

-

Incubation Conditions: Incubations are performed in a CO2 incubator to maintain the physiological pH and viability of the cells.[25]

-

Broader Assessment: This assay can identify compounds that are stable to Phase I metabolism but are rapidly cleared via Phase II conjugation pathways (e.g., glucuronidation), a liability that would be missed in a microsomal assay.[24]

Step-by-Step Experimental Protocol: Hepatocyte Stability

-

Cell Preparation:

-

Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium and determine cell viability and concentration.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[26]

-

-

Incubation:

-

Pre-incubate the cell suspension in a CO2 incubator at 37°C for 10-15 minutes to allow them to equilibrate.[26]

-

Prepare working solutions of the test compound (e.g., 1 µM final concentration) in the incubation medium.

-

Initiate the reaction by adding the test compound working solution to the hepatocyte suspension.[25]

-

-

Time-Point Sampling & Quenching:

-

Sample Processing & Analysis:

-

Process the samples via centrifugation as described in the microsomal assay protocol.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[26]

-

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for an in vitro metabolic stability assay.

Caption: General workflow for in vitro metabolic stability assays.

Conclusion and Future Outlook

The metabolic stability of fluorinated piperidine-2,6-dione analogs is a cornerstone of their development as next-generation therapeutics. The strategic use of fluorine to block metabolic soft spots is a well-established and highly effective strategy for improving pharmacokinetic properties.[5][9] By employing robust and well-validated in vitro assays, such as those using liver microsomes and hepatocytes, drug discovery teams can efficiently identify metabolically liable positions, guide synthetic chemistry efforts, and select candidates with a higher probability of in vivo success.

Advances in synthetic chemistry continue to provide novel methods for late-stage fluorination, allowing for the rapid generation of fluorinated analogs and exploration of structure-stability relationships.[27] As our understanding of drug-metabolizing enzymes and their interactions with small molecules deepens, the rational design of metabolically robust compounds will become increasingly precise, accelerating the delivery of new and effective medicines to patients.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Vogt, C. D., Bart, A. G., Yadav, R., Scott, E. E., & Aubé, J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664–7669. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Wernevik, J., Giethlen, B., & Cederberg, A. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Vogt, C. D., Bart, A. G., Yadav, R., Scott, E. E., & Aubé, J. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 19(35), 7664–7669. [Link]

-

Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 28(5), 347–361. [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 86(21), 14943–14963. [Link]

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

-

G. D. Sala, C., & Novellino, E. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

-

Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research. [Link]

-

Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10, 277. [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. [Link]

-

Al-Karmalawy, A. A., & El-Sawy, E. R. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Molecules, 30(10), 20250515. [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. [Link]

-

Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. [Link]

-

Koerts, J., Vervoort, J., & Rietjens, I. M. (1998). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology, 11(7), 749–757. [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery. [Link]

-

ADME Hepatocyte Stability Assay. (n.d.). BioDuro. [Link]

-

LC-MS. (n.d.). Bioanalysis Zone. [Link]

-

Jida, M., & Al-Majdoub, Z. M. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). RSC Medicinal Chemistry, 14(7), 1206–1214. [Link]

-

Quantitative bioanalysis by LC-MS/MS: a review. (2025, August 5). ResearchGate. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

-

The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. [Link]

-

Chulakov, E., Vereshchagin, A., & Orazova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Lee, K. S. S., Liu, J.-Y., & Ulu, A. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. [Link]

-

Wu, J., & Zhou, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 13(1), 743. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, January 8). ChemRxiv. [Link]

-

Wang, B., Danovich, D., & Shaik, S. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(31), 10816–10823. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025). ChemistryOpen, 14(1), e202500067. [Link]

-

Wang, B., Danovich, D., Shaik, S., Gao, J., & Yong, W. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(31), 10816–10823. [Link]

-

Proposed reaction pathway of KOtBu promoted piperidine‐2,6‐dione... (n.d.). ResearchGate. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 8). ResearchGate. [Link]

-

Chulakov, E., Vereshchagin, A., & Orazova, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nuvisan.com [nuvisan.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. jneonatalsurg.com [jneonatalsurg.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. mercell.com [mercell.com]

- 22. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. protocols.io [protocols.io]

- 27. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]

Technical Deep Dive: Structural and Functional Divergence of 3- vs. 4-Substituted Glutarimide Ligands

The following technical guide details the structural, functional, and synthetic distinctions between 3-substituted and 4-substituted glutarimide ligands, with a specific focus on the emerging Phenyl Glutarimide (PG) scaffolds and the critical differences in exit vectors for PROTAC design.

Executive Summary

The glutarimide moiety (piperidine-2,6-dione) is the obligate pharmacophore for binding Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex. While "3-substituted" ligands (e.g., Thalidomide, Lenalidomide) represent the clinical standard, their application in Targeted Protein Degradation (TPD) is limited by hydrolytic instability and rapid racemization.

Recent advances have introduced Phenyl Glutarimides (PGs) as hydrolytically stable alternatives. In this context, the distinction between 3-substituted (meta) and 4-substituted (para) phenyl glutarimides has become a critical design parameter. This guide analyzes how these substitution patterns dictate exit vector trajectories, membrane permeability, and ternary complex formation.

The Glutarimide Pharmacophore: Structural Baseline

The Canonical 3-Substitution (Alpha-Position)

The classic immunomodulatory drugs (IMiDs)—Thalidomide, Lenalidomide, and Pomalidomide—are all 3-substituted glutarimides . The phthalimide or isoindolinone ring is attached to the C3 carbon (alpha to the carbonyl).

-

Binding Mode: The glutarimide ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The imide nitrogen forms a critical hydrogen bond with the backbone of Trp380.

-

The Chirality Problem: The C3 position is chiral. However, the acidic proton at C3 (pKa ~11.7) allows for rapid racemization under physiological conditions (

in plasma). While the (S)-enantiomer binds CRBN with higher affinity, the rapid interconversion means these ligands effectively act as racemates in vivo. -

Hydrolytic Instability: The phthalimide ring withdraws electrons, activating the glutarimide ring toward hydrolytic ring-opening, generating inactive metabolites.

The Shift to Phenyl Glutarimides (PGs)

To address instability, the phthalimide core is replaced with a simple phenyl ring.[1] These Phenyl Glutarimides (PGs) retain CRBN binding but significantly improve hydrolytic stability (

3-Substituted vs. 4-Substituted PGs: Exit Vectors & Physicochemistry[2]

The choice between a 3-substituted (meta) and 4-substituted (para) phenyl glutarimide dictates the trajectory of the linker in a PROTAC, fundamentally altering the ternary complex geometry.

Exit Vector Analysis

-

3-Substituted (Meta) Vector:

-

Trajectory: Projects the linker at an angle roughly 120° relative to the glutarimide-phenyl bond.

-

Mimicry: Closely mimics the exit vector of Pomalidomide (where the amino group is at the 4-position of the phthalimide, which geometrically corresponds to the meta-position of a simple phenyl ring).

-

Application: Ideal for targets requiring a "bent" ternary complex architecture.

-

-

4-Substituted (Para) Vector:

-

Trajectory: Projects the linker linearly (180°) away from the glutarimide core.

-

Novelty: Accesses a chemical space distinct from standard IMiDs.

-

Application: Often favored for targets where a linear extension avoids steric clashes with the CRBN surface loops.

-

Permeability and Solubility Profiles

Data indicates a distinct physicochemical advantage for 4-substituted variants in specific series.[2]

| Feature | 3-Substituted (Meta) PG | 4-Substituted (Para) PG |

| Linker Trajectory | Angled (~120°) | Linear (180°) |

| Membrane Permeability | Moderate | High (Often superior in PAMPA/Caco-2) |

| Metabolic Stability | High | High (Blocked para-position prevents oxidation) |

| CRBN Affinity | High ( | High ( |

| Primary Use Case | Pomalidomide-like mimics | Novel ternary complex geometries |

Key Insight: In comparative studies of PG-based PROTACs, 4-substituted analogs frequently exhibit higher membrane permeability than their 3-substituted counterparts, likely due to a reduction in the molecular dipole moment or more favorable packing of the linear vector.

Visualization: Binding Modes and Exit Vectors[2]

The following diagram illustrates the structural divergence between the standard Thalidomide (C3-linked phthalimide) and the Phenyl Glutarimide variants (Meta vs. Para vectors).

Figure 1: Comparison of exit vectors for 3-substituted (Meta) and 4-substituted (Para) Phenyl Glutarimide ligands bound to Cereblon.

Synthetic Methodologies

Accessing these ligands requires distinct synthetic strategies. While 3-substituted glutarimides (IMiDs) are made via condensation, Phenyl Glutarimides often require C-H functionalization or stepwise ring formation.

Synthesis of Phenyl Glutarimides (PGs)

Step 1: Construction of the Glutarimide Core Unlike Thalidomide (made from glutamic acid derivatives), PGs are often synthesized via the Gasser reaction or modern C-H activation methods.

-

Starting Material: Phenylacetic acid derivatives (meta- or para-substituted).

-

Michael Addition: Reaction with acrylonitrile to form the glutarimide carbon backbone.

-

Cyclization: Acid-mediated cyclization to close the piperidine-2,6-dione ring.

Protocol: Late-Stage Diversification (C-H Insertion)

For rapid library generation of 3- vs 4-substituted analogs:

-

Precursor: Use a pre-formed 3-diazopiperidine-2,6-dione.

-

Catalyst: Rhodium(II) carboxylate catalyst (e.g.,

). -

Reaction: Insert the carbene into the C-H bond of a substituted benzene (meta or para substituted).

-

Result: Direct formation of the 3-arylglutarimide with the desired substitution pattern.

Experimental Validation: Stability Assay

To verify the superiority of PGs over standard IMiDs, the following self-validating protocol assesses hydrolytic stability.

Protocol: Hydrolytic Stability Comparison

-

Preparation: Dissolve ligand (10 mM) in DMSO.

-

Incubation: Dilute to 10 µM in PBS (pH 7.4) and incubate at 37°C.

-

Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours.

-

Analysis: Quench with acetonitrile containing internal standard. Analyze via LC-MS/MS.

-

Validation Criteria:

References

-

Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

-

Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry. [Link]

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Evolution of Fluorinated Cereblon Binders: A Technical Guide

Abstract

This in-depth technical guide navigates the history and scientific evolution of fluorinated Cereblon (CRBN) binders. Cereblon, as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, has become a pivotal target in the field of targeted protein degradation (TPD). The strategic incorporation of fluorine into CRBN ligands has been instrumental in advancing this field, offering profound improvements in binding affinity, metabolic stability, and the ability to serve as a powerful biophysical probe. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind the use of fluorine, the key developmental milestones, detailed experimental protocols for characterization, and the future trajectory of these indispensable chemical tools.

Introduction: Cereblon and the Dawn of Targeted Protein Degradation

The discovery of Cereblon (CRBN) as the primary target of thalidomide and its immunomodulatory imide drug (IMiD) analogs marked a paradigm shift in our understanding of drug action.[1][2] CRBN is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), where it functions as a substrate receptor.[3][4] The binding of small molecules like thalidomide to CRBN can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][5] This mechanism of action, termed targeted protein degradation, has opened up new therapeutic avenues, particularly in oncology.[1][5]

The core structure of early CRBN binders, such as thalidomide, consists of a glutarimide and a phthalimide ring.[1] Structural studies have revealed that the glutarimide moiety is essential for binding to a hydrophobic pocket in CRBN, while the phthalimide ring is more solvent-exposed and can be modified to recruit different neosubstrates.[6][7] This modularity has been the foundation for the development of a vast array of CRBN-targeting molecules, including molecular glues and Proteolysis Targeting Chimeras (PROTACs).[5][8]

The Rationale for Fluorination: A Quantum Leap in Binder Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties.[9][10][11][12] In the context of CRBN binders, the strategic incorporation of fluorine atoms has proven to be a transformative approach for several key reasons:

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electronic interactions with the protein target, thereby increasing binding affinity.[10][11] Studies on fluorinated thalidomide analogs have demonstrated a clear correlation between fluorination and increased CRBN binding affinity.[1][13][14]

-

Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation.[9][10][11] Fluorination at metabolically labile positions can significantly prolong the half-life of a compound.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical parameters for drug development.[9][11]

-

A Unique Biophysical Probe: The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[15] Since fluorine is absent in biological systems, ¹⁹F NMR offers a background-free method to study ligand-protein interactions.[16][17]

The Developmental Trajectory of Fluorinated CRBN Binders

The development of fluorinated CRBN binders has progressed from simple fluorinated analogs of thalidomide to sophisticated covalent binders and highly potent ligands for PROTACs.

Early Non-Covalent Fluorinated Binders

Initial efforts focused on the synthesis and evaluation of fluorinated derivatives of thalidomide and its analogs. Researchers systematically introduced fluorine atoms onto the phthalimide and benzamide scaffolds and observed significant improvements in biological activity, including enhanced antiangiogenic effects and increased CRBN binding affinity.[1][13][14] For instance, the perfluorination of benzamides was shown to increase their binding affinity to CRBN compared to their non-fluorinated counterparts.[13][14]

The Advent of Covalent Fluorinated Binders

A significant advancement in the field was the development of covalent CRBN binders. While most CRBN ligands bind reversibly, the design of molecules capable of forming a covalent bond with the protein offers the potential for enhanced pharmacodynamics and prolonged target engagement.[5][18][19] Recently, fluorosulfate and sulfonyl fluoride-containing analogs of IMiDs have been designed to covalently target a histidine residue (His353) in the CRBN binding pocket.[5][20][21] This was a notable achievement as there are no targetable cysteines within the IMiD binding site.[5] These covalent binders have been successfully incorporated into PROTACs, demonstrating their utility in developing efficient protein degraders.[5][18][19]

Fluorinated Binders in PROTACs and Molecular Glues

The majority of PROTACs and molecular glues currently in clinical development recruit CRBN.[22][23] The development of high-affinity, stable, and selective CRBN binders is therefore of paramount importance. Fluorinated benzamide derivatives have emerged as attractive non-phthalimide CRBN binders for PROTAC design, offering improved physicochemical properties and stability compared to traditional IMiD-based ligands.[13][14] These novel binders have been successfully used to generate potent degraders of various target proteins.[14]

Biophysical Characterization of Fluorinated CRBN Binders

A range of biophysical techniques are employed to characterize the interaction of fluorinated binders with CRBN.[24] Among these, ¹⁹F NMR has emerged as a particularly powerful tool.[16][17][25]

¹⁹F NMR for Fragment Screening and Binding Affinity Determination

Ligand-observed ¹⁹F NMR is a sensitive method for fragment-based screening to identify novel CRBN binders.[16][26][27] In this approach, a library of fluorine-containing fragments is screened for binding to CRBN. Changes in the ¹⁹F NMR signal upon binding, such as chemical shift perturbations or line broadening, indicate an interaction.[25] Furthermore, competitive ¹⁹F NMR experiments can be used to determine the binding affinity of non-fluorinated compounds by measuring their ability to displace a fluorinated probe from the CRBN binding site.[28]

In-Cell ¹⁹F NMR for Target Engagement

A major challenge in drug discovery is to confirm that a compound engages its target within the complex environment of a living cell. In-cell ¹⁹F NMR provides a powerful solution to this problem.[16][29][30][31] By introducing fluorinated CRBN binders to cells expressing CRBN, it is possible to directly observe the formation of the ligand-protein complex inside the cell, providing unambiguous evidence of target engagement.[28][29][30]

Experimental Protocols

Synthesis of a Tetrafluorobenzamide CRBN Binder

This protocol describes the synthesis of a representative tetrafluorobenzamide-based CRBN binder, adapted from established methods.[13]

Step 1: Synthesis of Tetrafluorophthalamic Acid

-

Dissolve tetrafluorophthalic anhydride in a suitable solvent (e.g., dichloromethane).

-

Add an equimolar amount of the desired primary amine at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

The product, tetrafluorophthalamic acid, typically precipitates and can be collected by filtration.

Step 2: Thermal Decarboxylation to Tetrafluorobenzamide

-

Heat the tetrafluorophthalamic acid obtained in Step 1 at a temperature above its melting point (typically 150-200 °C) for 1-2 hours.

-

The reaction proceeds with the evolution of carbon dioxide.

-

The resulting tetrafluorobenzamide can be purified by recrystallization or column chromatography.

Step 3: Nucleophilic Aromatic Substitution

-

Dissolve the tetrafluorobenzamide in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add an excess of a primary or secondary amine.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by extraction and the final product is purified by chromatography.

¹⁹F NMR Binding Assay

This protocol outlines a general procedure for a ligand-observed ¹⁹F NMR binding assay.

Step 1: Sample Preparation

-

Prepare a stock solution of the purified CRBN protein in a suitable NMR buffer (e.g., phosphate-buffered saline, pH 7.4) containing 10% D₂O.

-

Prepare a stock solution of the fluorinated ligand in a compatible solvent (e.g., DMSO-d₆).

-

Prepare a series of NMR samples containing a fixed concentration of the fluorinated ligand (typically 10-50 µM) and varying concentrations of the CRBN protein.

Step 2: NMR Data Acquisition

-

Acquire one-dimensional ¹⁹F NMR spectra for each sample at a constant temperature.

-

A reference compound with a known ¹⁹F chemical shift can be included for accurate chemical shift referencing.

Step 3: Data Analysis

-

Analyze the changes in the ¹⁹F NMR signal of the ligand as a function of protein concentration.

-

Binding can be detected by changes in chemical shift, line width, or signal intensity.

-

The dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a suitable binding isotherm.

Data Presentation

Table 1: CRBN Binding Affinities of Selected Fluorinated Binders

| Compound | Structure | CRBN Binding Affinity (IC₅₀, µM) | Reference |

| 6a (non-fluorinated) | Benzamide derivative | >1000 | [14] |

| 6b (perfluorinated) | Perfluorinated benzamide derivative | 150 ± 20 | [14] |

| 8d (fluoro-substituted) | Fluoro-substituted benzamide | 63 ± 16 | [14] |

| Pomalidomide | Immunomodulatory drug | ~1 | [32] |

| Lenalidomide | Immunomodulatory drug | ~3 | [32] |

Visualization of Key Concepts

Caption: The CRL4-CRBN E3 ligase complex and the targeted protein degradation pathway initiated by a fluorinated CRBN binder.

Caption: The multifaceted benefits of strategically incorporating fluorine into CRBN binders.

Future Perspectives and Conclusion

The journey of fluorinated CRBN binders is far from over. Future research will likely focus on the development of more selective and potent covalent binders, the exploration of novel fluorinated scaffolds to expand the chemical space of CRBN ligands, and the application of advanced ¹⁹F NMR techniques for real-time monitoring of target engagement and degradation kinetics in vivo.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. (2023). RSC Chemical Biology. [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). Molecules, 28(18), 6688. [Link]

-

(PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2025). Chemistry – A European Journal, 31(25). [Link]

-

(PDF) Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry, 66(22), 15286-15302. [Link]

-

On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. (2021). European Journal of Medicinal Chemistry, 219, 113429. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). ChemRxiv. [Link]

-

(PDF) On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

- Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. (2025). Journal of Medicinal Chemistry.

-

Tuning the open-close equilibrium of Cereblon with small molecules influences protein degradation. (2025). bioRxiv. [Link]

-

Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. (2024). Nature Communications, 15(1), 8885. [Link]

-

Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. (2024). Nature Communications, 15(1), 8885. [Link]

-

cereblon | E3 ubiquitin ligase components. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 22, 2024, from [Link]

- Structure of the human DDB1– Cereblon – thalidomide complex. (2014). SPring-8.

-

Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. (2014). Nature Structural & Molecular Biology, 21(9), 801-807. [Link]

-

Structural and biophysical analysis of binary protein-ligand complexes... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. (2021). Journal of the American Chemical Society, 143(31), 12058-12062. [Link]

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (2014). Nature, 512(7512), 49-53. [Link]

-

19F NMR Fragment Screening Platform. (n.d.). University College London. Retrieved February 22, 2024, from [Link]

-

Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. (2022). RSC Chemical Biology, 3(10), 1239-1244. [Link]

-

Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. (2023). RSC Chemical Biology. [Link]

- 19F in-cell NMR to investigate protein-ligand interactions in living human cells. (2025). FLORE.

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). Journal of the American Chemical Society, 145(3), 1959-1967. [Link]

- Tactics and Strategies for the Synthesis of Cereblon Ligands. (2026).

-

Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. (2020). Molecules, 25(23), 5727. [Link]

-

Overall structural comparison of CRBN TBDs in the free and... (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2019). Journal of Medicinal Chemistry, 62(14), 6549-6562. [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Medicinal Chemistry, 15(2), 607-611. [Link]

-

A Fragment-Based Competitive 19F LB-NMR Platform For Hotspot-Directed Ligand Profiling. (2024). Angewandte Chemie International Edition. [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]

-

Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2016). Molecules, 21(7), 923. [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved February 22, 2024, from [Link]

-

New Frontiers and Developing Applications in 19F NMR. (2014). NMR in Biomedicine, 27(2), 98-107. [Link]

-

Biophysical techniques for ligand screening and drug design. (2014). Expert Opinion on Drug Discovery, 9(10), 1209-1234. [Link]

Sources

- 1. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spring8.or.jp [spring8.or.jp]

- 3. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apolloscientific.co.uk [apolloscientific.co.uk]

- 12. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 20. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00103B [pubs.rsc.org]

- 21. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 23. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biophysical techniques for ligand screening and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. A Fragment-Based Competitive 19F LB-NMR Platform For Hotspot-Directed Ligand Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]

- 31. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 4-(Trifluoromethyl)piperidine-2,6-dione from 4-(trifluoromethyl)piperidine

This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthetic transformation of 4-(trifluoromethyl)piperidine into 4-(trifluoromethyl)piperidine-2,6-dione (a fluorinated glutarimide scaffold).

This transformation is chemically significant because glutarimides are the critical pharmacophore for Cereblon (CRBN) binding , a mechanism central to the function of immunomodulatory drugs (IMiDs) and PROTAC® linkers.

Executive Summary

The direct conversion of cyclic amines to cyclic imides (glutarimides) represents a challenging oxidative transformation involving the functionalization of four C-H bonds at the

This guide details a three-step workflow: Protection

Target Molecule Profile

| Property | Specification |

| Starting Material | 4-(Trifluoromethyl)piperidine (HCl salt) |

| CAS No. | 155849-49-3 |

| Target Product | This compound |

| Molecular Formula | C |

| Key Application | Cereblon (CRBN) E3 Ligase Ligand / PROTAC® Anchor |

Retrosynthetic Analysis & Mechanism

Direct oxidation of the free amine is not feasible due to the high susceptibility of the nitrogen lone pair to oxidation (forming N-oxides). Therefore, the nitrogen must be electronically deactivated via a carbamate protecting group (Boc) prior to C-H abstraction.

Reaction Scheme

Figure 1: Synthetic pathway from piperidine precursor to glutarimide target.

Detailed Experimental Protocols

Step 1: N-Boc Protection

Objective: Deactivate the amine to prevent N-oxide formation and facilitate purification.

Reagents:

-

4-(Trifluoromethyl)piperidine[1]·HCl (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O) (1.2 equiv) -

Triethylamine (Et

N) (2.5 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

Protocol:

-

Suspend 4-(trifluoromethyl)piperidine·HCl in DCM in a round-bottom flask.

-

Add Et

N dropwise at 0°C. The suspension will clear as the free amine is liberated. -

Add Boc

O (dissolved in minimal DCM) dropwise. -

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; SM is positive, Product is negative).

-

Workup: Wash with 1M HCl (to remove excess amine), then sat. NaHCO

, then brine. Dry over Na -

Validation:

H NMR should show a singlet ~1.45 ppm (9H, Boc).

Step 2: Ruthenium-Catalyzed Deep Oxidation

Objective: Oxidize C2 and C6 positions to carbonyls. This is the critical step.

Mechanism:

The reaction utilizes Ruthenium(VIII) tetroxide (RuO

Reagents:

-

N-Boc-4-(trifluoromethyl)piperidine (1.0 equiv)

-

Ruthenium(III) chloride hydrate (RuCl

·xH -

Sodium Periodate (NaIO

) (4.0–5.0 equiv) -

Solvent System: Ethyl Acetate : Acetonitrile : Water (1:1:2 ratio)

Protocol:

-

Dissolve the N-Boc intermediate in the EtOAc/MeCN mixture.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve NaIO

in water (this may require mild warming, then cool back to RT) and add to the organic phase. -

Add RuCl

·xH -

Vigorous Stirring is Mandatory: The reaction is biphasic. Stir at 1000+ rpm.

-

Allow to warm to RT and stir for 24–48 hours.

-

Note: If the reaction stalls at the lactam stage (monitored by LC-MS), add another 0.02 equiv RuCl

and 1.0 equiv NaIO

-

-

Quenching: Add saturated aqueous Na

S -

Workup: Filter through a Celite pad to remove Ru residues. Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The imide is typically more polar than the starting material but less polar than the lactam.

Step 3: Deprotection

Objective: Remove the Boc group to yield the free imide.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve the N-Boc imide in DCM (0.1 M).

-

Add TFA (20% v/v final concentration) at 0°C.

-

Stir at RT for 1–2 hours.

-

Concentrate in vacuo. Co-evaporate with toluene or ether to remove residual TFA.

-

Final Isolation: The product may be a solid. Triturate with cold diethyl ether or recrystallize from Ethanol/Water if necessary.

Critical Parameters & Troubleshooting

| Parameter | Observation/Risk | Mitigation |

| Stirring Rate | Low conversion | RuO |

| Solvent Choice | Ring cleavage | Historically, CCl |

| Stoichiometry | Stalling at Lactam | The conversion of Lactam |

| Safety | Volatile RuO | RuO |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

References

-

Yoshimitsu, T., et al. (2011). Ruthenium-Catalyzed Oxidation of N-Protected Cyclic Amines: A Facile Synthesis of Lactams and Imides. Journal of Organic Chemistry. (Note: This is the seminal paper describing the RuCl3/NaIO4 method for piperidine-to-imide oxidation).

-